13-cis-Fenretinide-d4
Description
Properties
Molecular Formula |
C₂₆H₂₉D₄NO₂ |
|---|---|
Molecular Weight |
395.57 |
Synonyms |
13-cis-N-(4-Hydroxyphenyl)retinamide-d4; WH 13-d4 |
Origin of Product |
United States |
Contextualization Within the Broader Field of Retinoid Research and Synthetic Analogues
Retinoids, a class of compounds derived from vitamin A, are crucial for various biological processes. ontosight.ai Their synthetic analogues, like fenretinide (B1684555), have been the subject of extensive research for their potential therapeutic applications. nih.govscitechdevelopment.com Fenretinide, a synthetic derivative of retinoic acid, has been investigated for its anticancer properties, which are believed to stem from its ability to induce programmed cell death, or apoptosis, in tumor cells. nih.govscitechdevelopment.comresearchgate.net Unlike naturally occurring retinoids, fenretinide's pro-apoptotic activity appears to be independent of retinoic acid receptor (RAR) activation in many cell types, suggesting a unique mechanism of action. nih.govresearchgate.net This has led to the development of various derivatives and formulations to enhance its bioavailability and therapeutic potential. scitechdevelopment.com
The creation of isotopically labeled versions of these compounds, such as 13-cis-Fenretinide-d4, represents a significant advancement in the tools available for retinoid research. medchemexpress.comveeprho.com These labeled compounds are chemically almost identical to their parent molecules but possess a different mass due to the incorporation of heavy isotopes like deuterium (B1214612). mdpi.com This subtle difference allows researchers to use them as tracers in complex biological systems. medchemexpress.com
Rationale for Deuterium Labeling in Advanced Chemical Biology and Pharmacological Investigations
Deuterium (B1214612) labeling, the process of replacing hydrogen atoms with their heavier isotope, deuterium, is a powerful technique in chemical biology and pharmacology. medchemexpress.commedchemexpress.com The primary rationale for this is the ability to use the deuterated compound as an internal standard in quantitative analyses. veeprho.comvulcanchem.com In techniques like mass spectrometry, the mass difference between the labeled and unlabeled compound allows for their precise and simultaneous measurement, even in complex biological matrices like plasma or tissue homogenates. vulcanchem.comacs.org This is crucial for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of a drug.
Furthermore, deuterium labeling can provide insights into a molecule's metabolic fate. medchemexpress.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a "kinetic isotope effect." This effect can slow down metabolic reactions that involve the cleavage of that bond, helping researchers to identify sites of metabolism on a drug molecule. While not its primary purpose in the case of 13-cis-Fenretinide-d4, which is mainly used as an internal standard, this principle is a cornerstone of using deuteration in drug development to create potentially more stable and effective therapeutic agents. medchemexpress.commedchemexpress.com
Significance of Isotopic Labeling for Mechanistic Elucidation and Quantitative Analysis in Preclinical Studies
The use of isotopically labeled compounds like 13-cis-Fenretinide-d4 is of paramount significance in preclinical research for several reasons.
Mechanistic Elucidation: While this compound itself is not typically used to directly probe mechanisms of action, the ability to accurately quantify its non-deuterated counterpart, fenretinide (B1684555), is critical for understanding its biological effects. nih.gov For instance, by accurately measuring fenretinide concentrations in cells and tissues, researchers can correlate these levels with observed biological responses, such as the induction of apoptosis or changes in specific signaling pathways. researchgate.net This helps to build a clearer picture of the compound's mechanism of action. The use of isotope tracers has been instrumental in clarifying key aspects of vitamin A and retinoid metabolism. nih.govresearchgate.net
Quantitative Analysis: In preclinical studies, accurate quantification of a test compound is essential. nih.gov this compound serves as an ideal internal standard for the quantitative analysis of fenretinide using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). vulcanchem.com This is because its chemical and physical properties are nearly identical to fenretinide, meaning it behaves similarly during sample preparation and analysis, thus correcting for any variations. mdpi.com This ensures the reliability and accuracy of the data obtained from pharmacokinetic and metabolic studies. nih.govjove.com Such precise measurements are fundamental for determining how a potential drug is processed in a biological system, which is a critical step in its development. plos.org
Below is a table summarizing the key applications of isotopically labeled retinoids in research:
| Research Application | Description |
| Quantitative Bioanalysis | Use as internal standards in mass spectrometry to accurately measure the concentration of the non-labeled drug in biological samples (e.g., plasma, tissue). vulcanchem.com |
| Metabolic Profiling | Tracing the metabolic fate of the parent drug by identifying metabolites that retain the isotopic label. medchemexpress.com |
| Pharmacokinetic Studies | Determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug by tracking the isotopically labeled compound over time. ontosight.ai |
| Mechanistic Studies | Correlating accurate drug concentration measurements with biological effects to elucidate mechanisms of action. nih.govresearchgate.net |
Synthetic Chemistry and Isotopic Incorporation Methodologies for this compound
The synthesis of this compound, a deuterated analog of the synthetic retinoid fenretinide, is a crucial process for its application in metabolic research and as an internal standard in quantitative analyses. The incorporation of four deuterium (B1214612) atoms onto the hydroxyphenyl ring provides a stable isotopic label, allowing for its differentiation from the non-deuterated form in mass spectrometry-based assays. This article details the strategies for site-specific deuterium labeling, the chemical synthesis pathways, and the methodologies for assessing the quality of the final product.
Preclinical Pharmacological and Biological Investigations of 13 Cis Fenretinide D4
Molecular and Cellular Mechanisms of Action
13-cis-Fenretinide-d4 is a deuterated isotopologue of Fenretinide (B1684555), a synthetic retinoid derivative of vitamin A. Its biological activities are understood through the extensive preclinical research conducted on its parent compound, Fenretinide (N-(4-hydroxyphenyl)retinamide or 4-HPR). Fenretinide is recognized for its pleiotropic effects, engaging multiple molecular pathways to exert its pharmacological action. It operates through mechanisms that are both dependent on and independent of nuclear retinoid receptors, distinguishing it from naturally occurring retinoids. mdpi.comdrugbank.com
Retinoids typically exert their biological effects by activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). aacrjournals.org These ligand-activated transcription factors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) to regulate the transcription of target genes involved in cellular growth, differentiation, and survival. news-medical.netnih.gov
Fenretinide is classified as an atypical retinoid due to its complex interaction with these receptors. mdpi.com While it can bind to and activate RARs, some studies indicate that it binds poorly to these receptors compared to endogenous retinoids. cancer.govresearchgate.net Despite this, other research suggests it can act as a highly selective activator of retinoid receptors. cancernetwork.com This interaction is sufficient to trigger receptor-dependent downstream events. For instance, at subtoxic concentrations, Fenretinide has been shown to induce a retinoid receptor-dependent accumulation of cells in the G1 phase of the cell cycle, a function consistent with its role as a suppressor of cell growth. aacrjournals.org However, a significant portion of Fenretinide's potent biological activity, particularly its ability to induce apoptosis, occurs through pathways that are independent of RAR and RXR activation. mdpi.comcancernetwork.comelsevierpure.com This dual mechanism allows it to be effective even in cancer cells that have developed resistance to traditional retinoic acids. aacrjournals.org
A hallmark of Fenretinide's mechanism of action is its potent ability to induce apoptosis, or programmed cell death, in malignant and premalignant cells. elsevierpure.comscitechdevelopment.comnih.gov This apoptotic activity is a primary distinction from natural retinoids, which primarily induce cellular differentiation. mdpi.comscitechdevelopment.com Fenretinide-induced apoptosis is a multifaceted process often initiated independently of retinoid receptors and involves the generation of various signaling molecules, including reactive oxygen species (ROS) and lipid second messengers like ceramide and ganglioside GD3. mdpi.comelsevierpure.comscitechdevelopment.com These signaling intermediates trigger the intrinsic, or mitochondrial-mediated, pathway of apoptosis. elsevierpure.comresearchgate.net
The apoptotic cascade activated by Fenretinide involves the activation of caspases, a family of protease enzymes essential for programmed cell death. Studies have demonstrated that treatment with Fenretinide leads to the activation of key executioner caspases, such as caspase-3 and caspase-8, resulting in the cleavage of cellular substrates and the orderly dismantling of the cell. nih.govnih.gov
In addition to inducing apoptosis, Fenretinide also influences cell cycle regulation and differentiation. It can cause cell cycle arrest, particularly in the G1 phase, thereby inhibiting cell proliferation. aacrjournals.orgnih.gov This effect can be mediated through retinoid receptor-dependent pathways. aacrjournals.org Furthermore, in certain types of tumor cells, Fenretinide retains the classic retinoid ability to induce cellular differentiation. cancer.gov
Table 1: Overview of Fenretinide's Effects on Cellular Signaling Pathways
| Cellular Process | Key Mediators | Receptor Dependence | Outcome |
|---|---|---|---|
| Apoptosis | Reactive Oxygen Species (ROS), Ceramides, Caspase-8, Caspase-3 elsevierpure.comscitechdevelopment.comnih.gov | Primarily Receptor-Independent mdpi.comelsevierpure.com | Induction of programmed cell death |
| Cell Cycle Regulation | Retinoid Receptors aacrjournals.org | Receptor-Dependent aacrjournals.org | G1 phase cell cycle arrest, inhibition of proliferation aacrjournals.orgnih.gov |
| Differentiation | Retinoic Acid Receptors (RARs) cancer.gov | Receptor-Dependent cancer.gov | Induction of cellular differentiation in some tumor cells |
Fenretinide directly targets and inhibits the enzyme dihydroceramide desaturase 1 (DEGS1), also known as ceramide synthase. mdpi.comnih.govnih.gov This enzyme is crucial for the de novo synthesis of ceramides, as it introduces a critical 4,5-trans-double bond into dihydroceramide to form ceramide. nih.govnih.gov
In vitro studies using rat liver microsomes have shown that Fenretinide inhibits DEGS1 in a dose-dependent manner. nih.gov The nature of the inhibition can be competitive or, with longer incubation times, irreversible. nih.gov This inhibition leads to a significant intracellular accumulation of dihydroceramides. nih.govnih.govmdpi.com While ceramides are well-known mediators of apoptosis, the accumulation of dihydroceramides induced by Fenretinide has been linked to other cellular outcomes, including cell cycle arrest and the induction of autophagy. nih.govmdpi.com The major metabolite of Fenretinide, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is an even more potent inhibitor of DEGS1 than the parent compound. nih.gov
Table 2: In Vitro Inhibition of Dihydroceramide Desaturase (DEGS1) by Fenretinide and its Metabolite
| Compound | IC50 Value (µM) | Inhibition Type |
|---|---|---|
| Fenretinide (4-HPR) | 2.32 nih.gov | Competitive / Irreversible nih.gov |
| 4-oxo-4-HPR | 1.68 nih.gov | Not Specified |
IC50 represents the concentration required to inhibit 50% of the enzyme's activity.
Fenretinide has been identified as an inhibitor of beta-carotene oxygenase 1 (BCO1), the primary enzyme responsible for the conversion of dietary β-carotene into retinal (a form of vitamin A) in the body. illinois.edunih.govnih.govmdpi.com This inhibitory action has significant effects on both vitamin A and carotenoid homeostasis.
Preclinical studies in mice have demonstrated that treatment with Fenretinide leads to a reduction in tissue stores of vitamin A. illinois.edunih.gov Concurrently, the inhibition of BCO1 causes a significant, two-fold increase in the levels of β-carotene in the plasma and various tissues. illinois.edunih.gov This effect is not dependent on Fenretinide's interaction with retinol-binding protein 4 (RBP4), another mechanism by which it lowers circulating vitamin A levels. illinois.edunih.gov The direct inhibition of BCO1 provides a deeper understanding of Fenretinide's impact on retinoid and carotenoid metabolism. illinois.edunih.gov
Recent research on novel retinamides, including analogues of 13-cis-retinamide, has uncovered a dual-targeting mechanism involving the Mitogen-activated protein kinase (MAPK)-interacting kinases 1 and 2 (Mnk1/2) and the androgen receptor (AR). nih.govoncotarget.com The Mnk1/2-eIF4E signaling axis is a critical pathway in protein synthesis and is often dysregulated in cancer. oncotarget.commdpi.com Similarly, AR signaling is a key driver in the development and progression of prostate cancer. mdpi.comfrontiersin.org
Novel retinamides have been shown to induce the degradation of both Mnk1 and Mnk2 proteins. nih.govoncotarget.com This action suppresses the phosphorylation of their downstream target, the eukaryotic initiation factor 4E (eIF4E), a key regulator of protein translation. nih.govoncotarget.com In prostate cancer cells, these compounds simultaneously promote the degradation of both the full-length AR and its clinically relevant splice variants, such as AR-V7. nih.govnih.gov This degradation of both AR and Mnk proteins is mediated through the ubiquitin-proteasome pathway. oncotarget.comoncotarget.com The simultaneous inhibition of these two crucial oncogenic pathways leads to cell cycle arrest, induction of apoptosis, and a reduction in cancer cell proliferation and migration. oncotarget.com
Table 3: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Fenretinide | 4-HPR |
| N-(4-hydroxyphenyl)retinamide | 4-HPR |
| Vitamin A | - |
| Retinoic Acid | RA |
| 4-oxo-N-(4-hydroxyphenyl)retinamide | 4-oxo-4-HPR |
| Beta-carotene | - |
| Retinal | - |
| Dihydroceramide | - |
| Ceramide | - |
| Ganglioside GD3 | - |
Induction of Reactive Oxygen Species (ROS) Generation and Associated Oxidative Stress Pathways
Fenretinide, a synthetic retinoid, is known to induce apoptosis in various cancer cells through the generation of reactive oxygen species (ROS). cancernetwork.com This process is a key component of its antitumor activity. The production of ROS leads to oxidative stress, a state of imbalance between the production of reactive oxygen species and the biological system's ability to detoxify the reactive intermediates or repair the resulting damage. nih.govnih.gov
In preclinical studies, fenretinide-induced ROS generation has been observed in myeloid and cervical carcinoma cells. cancernetwork.com This elevation in ROS is linked to the mitochondrial respiratory chain, specifically between complex II and complex III. cancernetwork.com Oxidative stress is a significant factor in the pathogenesis of several diseases, as excessive ROS can lead to damage of DNA, proteins, and lipids, ultimately causing cellular dysfunction and death. nih.govmdpi.com The retina, with its high oxygen consumption and exposure to light, is particularly susceptible to oxidative stress, which is implicated in diseases like age-related macular degeneration and diabetic retinopathy. nih.govmdpi.com
The induction of apoptosis by fenretinide is also associated with the activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK), in some cancer cell lines. cancernetwork.com This suggests that the cellular response to fenretinide-induced oxidative stress involves complex signaling pathways that can culminate in programmed cell death.
Metabolic Fate and Biotransformation Studies in Preclinical Models
The metabolism of fenretinide is a critical area of study, as its metabolites can possess biological activity that may contribute to both its therapeutic effects and potential toxicities.
Preclinical and clinical studies have identified several key metabolites of fenretinide (4-HPR). Two of the most significant are 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). nih.govnih.gov
4-oxo-4-HPR : This metabolite is an oxidized form of fenretinide and is considered biologically active. nih.gov In fact, studies have shown that 4-oxo-4-HPR can be two to four times more potent than the parent compound in inhibiting the growth of various tumor cell lines. nih.govnih.gov It has demonstrated efficacy in both fenretinide-sensitive and fenretinide-resistant cells, inducing significant G2-M cell cycle arrest and apoptosis. nih.gov The pro-apoptotic effects of 4-oxo-4-HPR are linked to the activation of caspases and an increase in ROS generation and ceramide levels. nih.gov
4-MPR : In contrast to 4-oxo-4-HPR, 4-MPR is generally considered an inactive metabolite. nih.gov It is formed through the O-methylation of fenretinide and is often the most abundant metabolite found in the plasma of both rodents and humans. nih.gov
Other metabolites that have been identified include a hydroxylated form, 4'-hydroxy 4-HPR (4'-OH 4-HPR), and a dehydrogenated version, DH-4HPR. nih.govresearchgate.net
The biotransformation of fenretinide into its various metabolites is primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov
CYP3A4 : This enzyme is a key player in the oxidation of fenretinide to 4-oxo-4-HPR. nih.gov Studies using human and mouse liver microsomes have demonstrated that inhibitors of CYP3A4, such as ketoconazole, can significantly reduce the formation of this active metabolite. nih.gov
CYP2C8 and CYP3A5 : These isoforms have also been shown to metabolize fenretinide, contributing to the formation of 4'-OH 4-HPR. nih.gov Interestingly, only CYP3A4 and CYP2C8 were found to be capable of generating the active 4-oxo-4-HPR metabolite in studies using supersomes over-expressing individual human CYPs. nih.gov
CYP26A1 : In human ovarian carcinoma cells, the induction of CYP26A1 has been linked to the formation of 4-oxo-4-HPR. nih.gov
In addition to the CYP enzymes, uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGTs 1A1, 1A3, and 1A6, are involved in the glucuronidation of fenretinide, another pathway of its metabolism. nih.gov
Deuterium (B1214612) labeling is a powerful tool in metabolic research. nih.govnih.gov By replacing hydrogen atoms with deuterium, a stable isotope, researchers can trace the metabolic fate of a drug like this compound. escholarship.org This technique, known as Deuterium Metabolic Imaging (DMI), allows for the non-invasive, in vivo visualization and quantification of metabolic pathways. nih.govresearchgate.net
The use of deuterated tracers enables the tracking of the entire metabolic process, from uptake and distribution to conversion into various metabolites. nih.govresearchgate.net This provides valuable insights into the biochemical pathways involved in the drug's biotransformation. nih.gov
Furthermore, deuterium labeling can be used to study kinetic isotope effects (KIEs). harvard.edu The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. By measuring the KIE, researchers can gain detailed information about the reaction mechanism, including the rate-limiting steps in the metabolic conversion of this compound. harvard.edu
The disposition and distribution of retinoids, including fenretinide and its analogs, have been investigated in various preclinical models. Following administration, these compounds are distributed throughout the body, with varying concentrations found in the plasma and different tissues. nih.govnih.gov
In studies with mice, after oral or intravenous administration, retinoids are detected in the serum and various tissues. nih.govnih.gov For instance, after intravenous administration of 13-cis-retinoic acid, tissue levels generally mirrored serum levels, with detectable amounts persisting in the lungs for some time. nih.gov
Pharmacokinetic studies in rats have shown that fenretinide can permeate into the brain, with a longer elimination half-life in both serum and brain tissue compared to other retinoids like all-trans retinoic acid and 13-cis retinoic acid. researchgate.net In humans, plasma levels of 4-oxo-4-HPR have been found to be slightly lower than those of the parent drug and the 4-MPR metabolite. nih.gov
In vitro Biological Activities and Cellular Models
The biological activities of fenretinide and its analogs have been extensively studied in various in vitro cellular models. These studies have provided crucial insights into the mechanisms underlying their anticancer effects.
Fenretinide has been shown to inhibit cell proliferation, modulate cell differentiation, and enhance apoptosis in a variety of tumor cell lines. nih.govresearchgate.net It can also inhibit the invasive phenotype of cancer cells, a critical step in metastasis. nih.govresearchgate.net This anti-invasive activity appears to be linked to the suppression of chemotactic motility and alterations in cell-matrix interactions. nih.gov
Cell culture models have also been instrumental in understanding the metabolism of fenretinide and the differential effects of its metabolites. For example, the conversion of fenretinide to the active metabolite 4-oxo-4-HPR has been demonstrated in human ovarian carcinoma cells. nih.gov Furthermore, studies using different cell lines, including those resistant to 13-cis-retinoic acid, have shown that fenretinide can induce both apoptotic and non-apoptotic cell death. muni.cz The differential effects of retinoids on cell proliferation have been observed in keratinocyte cell culture models, highlighting the complexity of their biological actions. nih.gov
Studies in Established Cancer Cell Lines (e.g., ovarian, breast, prostate)
Preclinical evaluations have extensively utilized the non-deuterated parent compound, fenretinide (4-HPR), to establish its cytotoxic and anti-cancer activities across a range of human cancer cell lines. These in vitro studies form the basis for understanding the potential therapeutic applications of its analogues. Research has demonstrated that fenretinide possesses cytotoxic activity against numerous human cancer cell lines, including those derived from ovarian, breast, and prostate cancers, typically at concentrations between 1–10 µmol/L. nih.gov
Investigations into fenretinide's efficacy have been conducted in various specific cancer models. For instance, studies have explored its effects in combination with other agents in cisplatin-sensitive and cisplatin-resistant ovarian tumors. scitechdevelopment.com In the context of breast and prostate cancer, research has focused on cell lines that express specific biomarkers, such as aldehyde dehydrogenases (ALDH), which are linked to cancer progression and therapy resistance. mdpi.com The ALDH1A3 isoform, in particular, has been a subject of study in MCF7 breast cancer cells and PC-3 prostate cancer cells. mdpi.com Furthermore, fenretinide has shown activity in cell lines resistant to other retinoids like all-trans retinoic acid (ATRA) or 13-cis-retinoic acid, indicating a distinct mechanism of action. nih.govmuni.cz
Effects on Cellular Growth, Proliferation, and Viability in Culture
The impact of fenretinide and related retinoids on fundamental cellular processes has been a primary focus of in vitro research. These compounds are reported to inhibit cell proliferation, modulate cellular differentiation, and promote apoptosis (programmed cell death). nih.govresearchgate.net Studies using 13-cis-retinoic acid on human follicular carcinoma cells demonstrated a significant and dose-dependent reduction in cell number and the uptake of [3H]thymidine, a marker of DNA synthesis and cell proliferation. nih.gov
Below is a summary of the observed effects on various cancer cell lines in culture.
| Cell Line Type | Compound | Key Findings on Growth/Proliferation |
| Human Follicular Carcinoma | 13-cis-Retinoic Acid | Dose-dependent reduction in cell number and [3H]thymidine uptake. nih.gov |
| Neuroblastoma | 13-cis-Retinoic Acid | Inhibition of cell proliferation and induction of differentiation. nih.gov |
| Chemically Transformed Fibroblasts | Fenretinide (4-HPR) | Inhibition of invasive phenotype; decreased chemotactic motility. nih.gov |
| Various (Ovarian, Breast, Prostate) | Fenretinide (4-HPR) | General cytotoxic activity, leading to reduced viability. nih.gov |
Induction of Specific Cellular Responses (e.g., ceramide accumulation, gene expression modulation)
Fenretinide's mechanism of action involves the modulation of specific intracellular signaling pathways and gene expression profiles. A significant aspect of its cytotoxicity is linked to the generation of ceramide, a sphingolipid that acts as a potent tumor-suppressing molecule. nih.gov Fenretinide enhances intracellular ceramide levels through at least two distinct mechanisms: the activation of de novo synthesis and the activation of sphingomyelinase (SMase), an enzyme that breaks down sphingomyelin into ceramide. nih.govresearchgate.net Research has confirmed that fenretinide can act as an agonist for serine palmitoyltransferase (SPT) and an inhibitor for dihydroceramide desaturase (DEGS), both critical enzymes in the de novo ceramide biosynthesis pathway. researchgate.net
Beyond its effects on lipid signaling, fenretinide and its related retinoids modulate the expression of various genes. In glioblastoma models, 13-cis-retinoic acid was found to induce the expression of potential resistance genes, including IL-8, HILDPA, IGFBPA, and ANGPTL4. nih.gov This upregulation represents a cellular response to the compound. Interestingly, this study also identified that the upregulation of these specific genes could be suppressed by co-treatment with thalidomide, suggesting a complex interplay of signaling pathways. nih.gov The analysis also revealed that 13-cis-retinoic acid upregulates genes coding for small nucleolar RNAs (snoRNAs) and pathways related to ribosome function while downregulating pathways associated with proliferation and inflammation. nih.gov
In vivo Preclinical Research Models Utilizing this compound
Pharmacokinetic Analysis in Animal Models (e.g., mice, rats) utilizing Deuterated Analogues
Pharmacokinetic (PK) studies in animal models such as mice and rats are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a compound. In the analysis of fenretinide, deuterated analogues such as this compound serve a critical role. These analogues are primarily used as internal standards in highly sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov The stable isotopes in the deuterated standard allow for precise quantification of the non-deuterated therapeutic compound in biological samples, such as plasma and tissue homogenates. nih.gov
Studies on the disposition of 13-cis-retinoic acid in mice after oral administration showed that serum levels peaked within 15-30 minutes and then declined with a half-life (t1/2) of approximately 19 minutes. nih.gov Intravenous administration studies in mice revealed a rapid distribution phase for 13-cis-retinoic acid, followed by an exponential elimination phase. nih.gov Research on fenretinide metabolism in mice has identified multiple metabolites, including N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), with quantification carried out by high-performance liquid chromatography (HPLC). nih.gov These studies establish mice as a relevant in vivo model for human fenretinide pharmacokinetics. nih.gov
The table below summarizes pharmacokinetic parameters for related retinoids in mice.
| Compound | Administration | Peak Serum Time | Serum Half-life (t1/2) | Animal Model |
| 13-cis-Retinoic Acid | Oral (10 mg/kg) | 15-30 min | 19 min | Mice |
| 13-cis-Retinoic Acid | Intravenous (10 mg/kg) | N/A (rapid distribution) | Exponential decline after 30 min | Mice |
| N-(2-hydroxyethyl)retinamide | Oral (10 mg/kg) | 30 min - 2 hr | 2.9 hr | Mice |
Investigation of Compound Distribution and Accumulation in Specific Tissues (e.g., tumor, liver, muscle)
Understanding how a compound distributes throughout the body and accumulates in target tissues is crucial for assessing its therapeutic potential and off-target effects. Studies using fenretinide in mouse models have successfully quantified its concentration in both plasma and tumor tissue, demonstrating that with novel formulations, drug levels can exceed the IC50 values required for inhibitory activity in vitro. nih.gov
Research on the disposition of 13-cis-retinoic acid in mice has provided detailed insights into its tissue distribution. After oral administration, tissue levels of 13-cis-retinoic acid peaked within 15-30 minutes and then declined with half-lives of 11-19 minutes across various tissues. nih.gov Following intravenous administration, detectable levels of 13-cis-retinoic acid persisted in the lungs for up to 8 hours. nih.gov A separate study focusing on subcellular distribution in mouse embryos found that 13-cis-retinoic acid was predominantly located in the nuclear fraction (approximately 82%), which is significant given that nuclear retinoid receptors are key mediators of retinoid action. researchgate.net
The following table details the observed tissue distribution for 13-cis-retinoic acid in mice.
| Tissue | Observation after IV Administration | Subcellular Location (Embryo) |
| Serum | Generally higher than tissue levels. nih.gov | N/A |
| Liver | Levels decrease similarly to serum. nih.gov | N/A |
| Kidney | Levels decrease similarly to serum. nih.gov | N/A |
| Lung | Detectable levels persisted at 8 hours. nih.gov | N/A |
| Brain | Levels decrease similarly to serum. nih.gov | N/A |
| Embryo (Total) | N/A | Mainly located in the nuclear fraction (~82%). researchgate.net |
Assessment of Pharmacodynamic Markers and Biological Responses in Animal Systems
Pharmacodynamic markers are used to measure the biological effect of a drug on the body. In preclinical in vivo models, these markers can confirm that the compound is engaging its target and eliciting the desired physiological response. For retinoids like 13-cis-retinoic acid, these responses can be multifaceted.
In a pheochromocytoma allograft model in mice, the biological response to 13-cis-retinoic acid was assessed by examining tumor slides for various markers. These included α-smooth muscle actin (α-SMA) as a marker of differentiation, CD34 to measure microvascular density (angiogenesis), and chromogranin A (CgA) and tyrosine hydroxylase (TH) as parameters of the tumor's catecholamine secretion pathway. nih.gov In a separate study using glioblastoma xenografts in vivo, a key pharmacodynamic response to treatment with 13-cis-retinoic acid was the measurable upregulation of specific genes, such as IL-8 and ANGPTL4. nih.gov The modulation of these genes, which are associated with hypoxia and angiogenesis, served as a direct biomarker of the drug's activity within the tumor tissue. nih.gov These studies exemplify how changes in protein expression and gene regulation are used to assess the biological impact of retinoid compounds in animal systems.
Computational and Theoretical Chemistry Studies of 13 Cis Fenretinide D4
Molecular Modeling of Ligand-Receptor Interactions and Binding Affinity
Molecular modeling is a powerful tool to simulate and predict the interactions between a ligand, such as 13-cis-Fenretinide-d4, and its biological targets. Fenretinide (B1684555) and its analogs are known to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. mdpi.com
Table 1: Predicted Intermolecular Interactions of this compound with a Hypothetical Receptor Binding Site
| Interaction Type | Interacting Atoms/Residues (Ligand) | Interacting Atoms/Residues (Receptor) | Predicted Effect of Deuteration |
| Hydrogen Bonding | Hydroxyl group on the phenyl ring | Polar amino acid (e.g., Serine, Threonine) | Minimal change in bond strength |
| Hydrophobic Interactions | Polyene chain, cyclohexenyl ring | Nonpolar amino acids (e.g., Leucine, Isoleucine) | Minor alterations in van der Waals contacts |
| Pi-Stacking | Phenyl ring | Aromatic amino acid (e.g., Phenylalanine, Tyrosine) | Negligible effect |
Computational Prediction of Metabolic Pathways and Reactive Sites of Biotransformation
The metabolism of Fenretinide is a critical determinant of its biological activity and clearance. Studies have shown that Fenretinide is metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of metabolites such as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR). nih.govnih.govmedchemexpress.com
Computational tools can be employed to predict the metabolic fate of this compound. Software programs that model the interactions of small molecules with CYP enzymes can identify the most likely sites of oxidation. These predictions are based on factors such as the accessibility of different parts of the molecule to the enzyme's active site and the chemical reactivity of specific C-H bonds.
Table 2: Predicted Major Metabolites of this compound and the Potential Impact of Deuteration
| Parent Compound | Primary Metabolizing Enzyme | Predicted Metabolite | Potential Impact of Deuteration on Formation Rate |
| This compound | CYP3A4 | 4-oxo-13-cis-Fenretinide-d4 | Decreased if deuteration is at or near the 4-position of the cyclohexenyl ring |
| This compound | Unknown | 13-cis-4-Methoxy-Fenretinide-d4 | Dependent on the mechanism of methylation |
Quantum Mechanical Calculations for Isotope Effects on Reaction Kinetics and Mechanisms
Quantum mechanical (QM) calculations provide a fundamental understanding of the kinetic isotope effect (KIE) observed in the metabolism of this compound. The KIE arises from the difference in zero-point vibrational energy (ZPVE) between a C-H bond and a C-D bond. The C-D bond has a lower ZPVE due to the heavier mass of deuterium (B1214612), resulting in a higher activation energy required to break this bond.
QM methods, such as density functional theory (DFT), can be used to calculate the transition state structures and activation energies for the metabolic reactions of both deuterated and non-deuterated Fenretinide. diva-portal.org These calculations can predict the magnitude of the primary KIE, which is the ratio of the reaction rates (kH/kD). A significant primary KIE (typically >2) would strongly suggest that C-H bond cleavage is the rate-determining step in that metabolic pathway.
Furthermore, QM calculations can help to elucidate the reaction mechanism. For example, by modeling the interaction of the substrate with the active site of a CYP enzyme, researchers can determine whether the oxidation proceeds via a hydrogen atom transfer, an electron transfer, or another mechanism. The calculated KIEs for different proposed mechanisms can then be compared with experimental data to identify the most plausible pathway.
Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Investigations
Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For retinoids, key structural features that influence activity include the nature of the polar end group, the length and rigidity of the polyene chain, and the substitution pattern on the cyclohexenyl ring. mdpi.com While the introduction of deuterium in this compound is a subtle structural modification, it can provide valuable SAR information. If deuteration at a specific position leads to a change in biological activity, it may suggest that this part of the molecule is involved in a critical interaction with the target receptor or an enzyme.
Structure-metabolism relationship (SMR) studies focus on how structural modifications affect the metabolic fate of a compound. The strategic placement of deuterium atoms is a classic SMR tool. By observing how deuteration at different positions alters the metabolic profile, researchers can map the reactive sites of the molecule. This information is crucial for designing analogs with improved metabolic stability and pharmacokinetic properties. For instance, if a particular metabolite is associated with toxicity, deuterating the site of its formation could reduce its production and enhance the safety profile of the drug.
Advanced Research Applications and Methodological Contributions of 13 Cis Fenretinide D4
Essential Role as an Internal Standard in Robust Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and reproducible results. europa.eunih.govwuxiapptec.com 13-cis-Fenretinide-d4 is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of fenretinide (B1684555) and its metabolites in complex biological matrices such as plasma and tumor tissue. nih.govresearchgate.net
An SIL-IS is considered the gold standard because it co-elutes chromatographically with the analyte and exhibits nearly identical physicochemical properties during sample extraction, ionization, and detection. nih.gov This ensures that any variability or loss of analyte during sample processing or analysis is mirrored by the internal standard, allowing for precise correction and highly reliable quantification.
The use of this compound has been central to the development and validation of highly sensitive and specific HPLC-MS/MS methods for fenretinide. nih.govnih.gov These methods are crucial for detailed pharmacokinetic studies, enabling researchers to accurately measure drug concentrations in small sample volumes. nih.govnih.gov For instance, a validated method employing deuterated fenretinide as an IS demonstrated exceptional performance for quantifying fenretinide (4-HPR) in both plasma and tumor homogenates, adhering to stringent guidelines from regulatory bodies like the FDA and EMA. nih.gov
| Validation Parameter | Plasma | Tumor Homogenate |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 50 ng/mL |
| Calibration Curve Range | 1–500 ng/mL | 50–2000 ng/mL |
| Accuracy | 96.8% to 102.4% | 96.6% to 102.3% |
| Interday Precision (%CV) | 6.9% to 7.5% | 0.96% to 1.91% |
| Interday Accuracy | 99.3% to 101.0% | 102.3% to 105.8% |
| Recovery (Low QC) | 85.5% | 93.8% |
| Recovery (High QC) | 98.7% | 94.9% |
This table summarizes the validation parameters of a highly sensitive LC-MS/MS method for fenretinide quantification, which relies on this compound as an internal standard for its accuracy and precision. nih.govresearchgate.netnih.govmdpi.com
Utilization as a Tracer for in vivo Metabolic Pathway Elucidation and Turnover Studies
Stable isotope tracers are powerful tools for mapping metabolic networks and determining the fate of a drug within a biological system. researchgate.netfrontiersin.org By administering this compound, researchers can track its metabolic transformation in vivo. As the parent compound is metabolized, the deuterium (B1214612) label is retained in its metabolites, which can then be identified and quantified using mass spectrometry. The resulting mass shift of +4 Da serves as a definitive signature, confirming that these molecules are derived directly from the administered drug.
The metabolism of retinoids, including fenretinide, is complex, involving multiple enzymatic pathways. nih.govnih.gov Key metabolic transformations for fenretinide include oxidation and methylation, leading to the formation of several metabolites. nih.govnih.gov
| Compound | Abbreviation | Metabolic Transformation | Role of this compound Tracer |
|---|---|---|---|
| N-(4-hydroxyphenyl)retinamide | 4-HPR (Fenretinide) | Parent Compound | Administered labeled compound. |
| 4-oxo-N-(4-hydroxyphenyl)retinamide | 4-oxo-4-HPR | Oxidation of the β-ionone ring | Identified by a mass shift of +4, confirming it as a direct metabolite. nih.gov |
| N-(4-methoxyphenyl)retinamide | 4-MPR | O-methylation of the phenyl group | Identified by a mass shift of +4, confirming its origin from fenretinide. researchgate.net |
| 4'-hydroxy fenretinide | 4'-OH 4-HPR | Hydroxylation | Can be traced to confirm its formation pathway. nih.gov |
| Fenretinide Glucuronide | 4-HPR-G | Glucuronidation | Allows for tracking of conjugation and clearance pathways. nih.gov |
This table outlines the major metabolites of fenretinide and illustrates how a tracer study with this compound can be used to definitively trace their formation. researchgate.netnih.govnih.gov
This tracing approach allows for the unambiguous elucidation of metabolic pathways, distinguishing drug metabolites from endogenous compounds and helping to quantify the rate of metabolite formation and turnover. frontiersin.org Such studies are critical for understanding a drug's efficacy and identifying potentially active or inactive metabolites. For example, studies on the related compound 13-cis-retinoic acid have shown that its metabolism and conversion to other forms, like all-trans-retinoic acid, are central to its biological activity. nih.govnih.gov
Application as a Mechanistic Probe for Investigating Retinoid Biological Action
The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which the cleavage of a carbon-hydrogen bond is the rate-limiting step. nih.govlibretexts.org This phenomenon, known as the kinetic isotope effect (KIE), makes this compound a valuable tool for probing the mechanisms of fenretinide's biological action. nih.gov
Fenretinide is known to induce apoptosis in cancer cells, a mechanism that may involve the generation of reactive oxygen species (ROS) and interaction with retinoid receptors. scitechdevelopment.comcancernetwork.com If a metabolic activation step involving C-H bond cleavage on the hydroxyphenyl ring is required for this activity, then this compound would be metabolized more slowly at that site. By comparing the biological activity (e.g., rate of apoptosis induction) of fenretinide with that of this compound, researchers can determine if such metabolic activation is crucial for its therapeutic effect.
A reduced biological effect with the deuterated compound would suggest that metabolism at the labeled site is necessary for the drug's action.
Similar or enhanced activity could indicate that the parent compound is the primary active agent or that blocking metabolism at that site prevents deactivation, thereby prolonging the drug's effect. nih.gov
This approach can help dissect the complex pharmacology of retinoids. For instance, it is known that 13-cis-retinoic acid may act as a pro-drug that isomerizes to all-trans-retinoic acid to bind effectively to retinoic acid receptors (RARs). nih.govnih.gov Using deuterated probes can help clarify whether the parent compound or a specific metabolite is responsible for binding to nuclear receptors and initiating the downstream signaling that leads to its biological effects.
Contributions to the Development of New Analytical Research Tools and Methodologies
The availability of high-purity this compound has directly contributed to significant advancements in analytical research methodologies. Its primary role as a superior internal standard has enabled the creation of bioanalytical methods with unprecedented levels of sensitivity, precision, and accuracy. nih.govthermofisher.com
The development of the robust LC-MS/MS method described in section 6.1 is a prime example. nih.gov This method overcomes the limitations of older techniques, which were often less sensitive or required more extensive and time-consuming sample preparation. muni.cz The enhanced analytical capabilities offered by this new methodology provide substantial benefits:
Support for Novel Formulations: Accurate pharmacokinetic data is essential for the development of new drug delivery systems. The validated LC-MS/MS method was successfully applied to study a novel oral nanoformulation of fenretinide, designed to overcome the drug's poor bioavailability. nih.govmdpi.comresearchgate.net
Enabling Micro-sampling: The high sensitivity of the assay, with a lower limit of quantification of 1 ng/mL from just 30 µL of plasma, facilitates micro-sampling techniques. nih.gov This is particularly valuable in preclinical studies with small animals and in pediatric clinical trials, where sample volume is limited.
Simultaneous Metabolite Quantification: The method allows for the simultaneous measurement of fenretinide and its key metabolites, providing a more comprehensive pharmacokinetic profile from a single analysis. researchgate.netnih.govnih.gov This integrated view is crucial for understanding the complete disposition of the drug in the body.
By providing the cornerstone for these improved analytical tools, this compound not only enhances the quality of current research but also opens the door to new investigations into the pharmacology and clinical application of fenretinide.
Future Research Directions and Unanswered Questions
Development of Novel Synthetic Methodologies for Custom Deuterated Retinoids
The advancement of research into deuterated retinoids is intrinsically linked to the innovation of synthetic chemistry. While methods for preparing various retinoids exist, the creation of custom, selectively deuterated analogs like 13-cis-Fenretinide-d4 necessitates more sophisticated and efficient synthetic strategies.
Future research should focus on developing methodologies that allow for precise deuterium (B1214612) placement at various positions on the retinoid scaffold. This would enable the synthesis of a library of deuterated analogs, each designed to probe specific metabolic pathways or molecular interactions. For instance, methods have been developed for the synthesis of deuterated 9-cis-retinoic acid, which could be adapted for other isomers and derivatives. google.com The development of practical and economical preparation methods for retinoid precursors is also crucial for facilitating broader research applications. google.com
Key Research Objectives:
Site-Selective Deuteration: Creating synthetic routes that allow for the introduction of deuterium at any desired carbon position on the fenretinide (B1684555) molecule.
Stereospecific Synthesis: Ensuring precise control over the isomeric form (e.g., 13-cis vs. all-trans) during the synthesis of deuterated analogs.
Exploration of Uncharted Biological Pathways and Molecular Targets
Fenretinide itself has a complex mechanism of action, involving the induction of reactive oxygen species (ROS) and alterations in ceramide metabolism. nih.gov The deuterated analog, this compound, provides a stabilized probe to further dissect these and other, as-yet-undiscovered biological pathways. A significant question is whether 13-cis-Fenretinide, like 13-cis-retinoic acid, acts as a prodrug that isomerizes to its all-trans counterpart intracellularly to exert its full biological activity. sigmaaldrich.com
The primary molecular targets of retinoids are the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.gov Fenretinide is known to bind to RARs. nih.gov Future studies could use this compound to investigate the kinetics of receptor binding and activation with greater precision, and to explore potential off-target effects or novel binding partners that may have been previously obscured by rapid metabolism of the non-deuterated compound. The role of retinoids in stem cell differentiation presents another fascinating area for exploration with these stabilized analogs. cornell.edu
Addressing Challenges in Comprehensive Metabolic Profiling and Quantitative Analysis of Deuterated Analogs
A primary challenge in retinoid research is the accurate quantification of various isomers and metabolites in complex biological samples. researchgate.netnih.gov The introduction of a deuterated analog adds another layer of complexity. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for distinguishing and quantifying this compound and its potential metabolites from their endogenous, non-deuterated counterparts. researchgate.netsemanticscholar.org
The deuterated-retinol-dilution (DRD) technique, used to assess vitamin A stores, exemplifies a method that leverages deuterated analogs for quantitative biological assessment. nih.gov Similar principles must be applied to develop robust assays for this compound.
Key Analytical Challenges:
Isomer Resolution: Developing chromatographic methods capable of separating this compound from other isomers like all-trans-Fenretinide-d4. nih.gov
Metabolite Identification: Identifying and quantifying novel metabolites that may arise from the altered metabolic stability of the deuterated compound.
Matrix Effects: Overcoming interference from complex biological matrices (e.g., plasma, tissue) to ensure accurate quantification at low concentrations. researchgate.net
The table below summarizes the key analytical considerations for studying this compound.
| Analytical Challenge | Description | Required Methodological Approach | Potential Impact |
|---|---|---|---|
| Isomer Separation | Distinguishing between 13-cis and other geometric isomers (e.g., all-trans, 9-cis) of both the deuterated compound and its metabolites. | High-resolution liquid chromatography (e.g., UHPLC) with specialized columns. nih.gov | Allows for accurate assessment of prodrug conversion and isomer-specific activity. |
| Metabolic Profiling | Tracking the biotransformation of this compound in vivo and in vitro. | High-resolution tandem mass spectrometry (LC-MS/MS) for structural elucidation of unknown metabolites. researchgate.net | Reveals how deuteration alters metabolic pathways and identifies bioactive metabolites. |
| Quantitative Sensitivity | Measuring low physiological concentrations of the parent compound and its metabolites in limited sample volumes. | Development of highly sensitive and specific selected reaction monitoring (SRM) assays. nih.gov | Enables precise pharmacokinetic and pharmacodynamic modeling. |
| Isotopic Purity | Ensuring the deuterated standard and the dosed compound have high and known isotopic enrichment. | Mass spectrometry analysis of the synthetic compound. | Crucial for accurate quantification using isotope dilution methods. |
Integration of this compound Research with Multi-Omics Approaches in Preclinical Research
To fully understand the biological impact of this compound, an integrated, systems-level approach is necessary. Multi-omics strategies—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the molecular changes induced by the compound. techscience.com Such approaches have been successfully used to investigate the complex regulatory networks in retinal diseases and cancer. nih.govfrontiersin.org
By treating preclinical models with this compound and applying multi-omics analysis, researchers can map the full spectrum of its effects. For example, transcriptomics can identify genes whose expression is altered, proteomics can reveal changes in protein levels and signaling pathways, and metabolomics can uncover shifts in cellular metabolism. frontiersin.org This integrated data can help build predictive models of the compound's activity and identify novel biomarkers of response. frontiersin.org
Potential for Developing Deuterated Analogues as Advanced Research Probes for Other Retinoid-Related Pathologies
The principle of using deuteration to enhance metabolic stability and create superior research tools is not limited to cancer research. Deuterated retinoid analogs could serve as advanced probes for a wide range of pathologies where retinoid signaling is implicated.
For instance, retinoids play critical roles in vision, immune function, and skin and kidney health. nih.govadelphi.edu Deuterated polyunsaturated fatty acids have already shown promise in preclinical models of retinal degeneration by protecting against oxidative stress. nih.gov Similarly, deuterated retinoids could be used to investigate diseases like age-related macular degeneration, psoriasis, and kidney disease with greater precision. nih.govnih.govmdpi.com The development of RAR-selective synthetic retinoids has already demonstrated the value of creating specialized molecules to minimize side effects and target specific disease mechanisms. nih.gov Deuteration adds another powerful tool to this drug design and discovery paradigm.
Q & A
Basic Research Questions
Q. What established protocols ensure the synthesis and characterization of 13-<i>cis</i>-Fenretinide-d4 with high purity and structural fidelity?
- Methodological Guidance :
- Follow validated synthetic routes (e.g., deuterium incorporation via catalytic hydrogenation) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
- Purity should be assessed via high-performance liquid chromatography (HPLC) with UV/Vis detection, ensuring ≥98% purity thresholds .
- Example Data Table :
| Step | Parameter | Validation Method | Acceptable Range |
|---|---|---|---|
| Synthesis | Reaction Time | HPLC Retention Time | 12–14 min |
| Purification | Column Chromatography | NMR Purity | ≥98% |
| Characterization | HRMS | Molecular Ion [M+H]<sup>+</sup> | 456.3 ± 0.1 Da |
Q. How can in vitro assays be optimized to evaluate 13-<i>cis</i>-Fenretinide-d4’s efficacy in modulating retinoic acid pathways?
- Methodological Guidance :
- Use cell lines (e.g., HepG2 or MCF-7) with well-characterized retinoic acid receptor (RAR) expression profiles.
- Optimize dose-response curves (0.1–50 µM) and incubation periods (24–72 hours) to capture dynamic effects.
- Validate results via quantitative reverse transcription PCR (qRT-PCR) for RAR target genes (e.g., <i>CRABP2</i>, <i>RARβ</i>) and compare against non-deuterated analogs .
Advanced Research Questions
Q. What statistical approaches address discrepancies between in vitro and in vivo efficacy data for 13-<i>cis</i>-Fenretinide-d4?
- Methodological Guidance :
- Apply mixed-effects models to account for biological variability in animal studies.
- Use Bland-Altman plots to quantify bias between in vitro IC50 values and in vivo tumor suppression metrics.
- Cross-validate findings with metabolomic profiling to identify deuterium-related pharmacokinetic differences .
Q. How should longitudinal studies be designed to assess the metabolic stability of 13-<i>cis</i>-Fenretinide-d4 in preclinical models?
- Methodological Guidance :
- Employ staggered dosing regimens in rodent models (e.g., 10 mg/kg/day for 4 weeks) with periodic blood/tissue sampling.
- Quantify deuterium retention via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compare against non-deuterated controls.
- Include control groups for endogenous deuterium background and environmental contamination .
Q. What strategies resolve contradictory data on 13-<i>cis</i>-Fenretinide-d4’s off-target effects in lipid metabolism studies?
- Methodological Guidance :
- Conduct transcriptomic profiling (RNA-seq) to identify differentially expressed genes in lipid pathways.
- Validate findings using CRISPR-Cas9 knockout models (e.g., <i>FASN</i> or <i>SCD1</i> deletion) to isolate compound-specific effects.
- Compare results across multiple cell lines or organoids to distinguish tissue-specific responses .
Methodological Best Practices
Q. How can researchers ensure reproducibility in synthesizing 13-<i>cis</i>-Fenretinide-d4 across laboratories?
- Guidance :
- Document reaction conditions (temperature, solvent ratios, catalyst batches) in standardized protocols.
- Share raw spectral data (NMR, HRMS) via public repositories (e.g., Figshare) with digital object identifiers (DOIs) for cross-lab validation .
Q. What criteria define a robust research question for studying 13-<i>cis</i>-Fenretinide-d4’s mechanism of action?
- Guidance :
- Apply the FINER framework: Ensure questions are F easible (e.g., accessible instrumentation), I nteresting (novel deuterium effects), N ovel (unexplored metabolic pathways), E thical (animal welfare compliance), and R elevant (cancer therapy applications) .
Data Management and Reporting
Q. How should large-scale datasets from 13-<i>cis</i>-Fenretinide-d4 pharmacokinetic studies be structured for peer review?
- Guidance :
- Use Supplementary Information (SI) files for raw datasets (e.g., LC-MS/MS chromatograms, pharmacokinetic curves).
- Reference SI tables in the main text (e.g., "Table S1: Plasma concentration-time profiles") and adhere to journal-specific formatting guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
